molecular formula C11H9NOS B6325668 2-Thiophen-2-yl-benzamide CAS No. 2247129-54-8

2-Thiophen-2-yl-benzamide

Cat. No.: B6325668
CAS No.: 2247129-54-8
M. Wt: 203.26 g/mol
InChI Key: JKVQJASFECRRTC-UHFFFAOYSA-N
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Description

2-Thiophen-2-yl-benzamide is a chemical compound . It is used in the manufacturing of various products and has been studied for its potential applications in different fields .


Synthesis Analysis

The synthesis of compounds similar to this compound involves reactions such as N-acylation . For instance, a compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . Another study reported the synthesis of Ni(II) and Zn(II) complexes with a Schiff base obtained through the condensation of 2-aminobenzamide with thiophene-2-carbaldehyde .


Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been analyzed using various techniques such as FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was characterized using these techniques .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to this compound have been studied. For instance, a study reported the implementation of a virtual fragment screening approach of aromatic bromides, which are modifiable by the Suzuki-Miyaura reaction, to develop tighter mPGES-1 inhibitors .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, molecular weight, melting point, boiling point, and density .

Scientific Research Applications

Crystal Structure Analysis

  • 2-Thiophen-2-yl-benzamide derivatives have been analyzed for their crystal structure, revealing details about their molecular interactions and stability. For instance, a study conducted by Sharma et al. (2016) on a specific compound of this class demonstrated its stabilization through various hydrogen bonds and π···π interactions (Sharma et al., 2016).

Photovoltaic Applications

  • In the field of renewable energy, particularly in dye-sensitized solar cells, this compound derivatives have shown promising results. Han et al. (2015) incorporated 2-(Thiophen-2-yl)thiazole as a π-bridge in coumarin sensitizers, leading to significant improvements in light-harvesting capabilities and photovoltaic performance (Han et al., 2015).

Pharmaceutical and Advanced Materials

  • The (2-Thienyl)benzamide framework is prevalent in pharmaceuticals and materials science. Tan et al. (2018) disclosed an iridium-catalyzed oxidative cross-coupling reaction of primary benzamides with thiophenes, which provides a rapid pathway to synthesize this framework, with potential applications in pharmaceuticals and materials (Tan et al., 2018).

Antimicrobial Applications

  • Some derivatives of this compound have been investigated for their antimicrobial properties. Karanth et al. (2018) synthesized new Schiff base benzamides and evaluated their in vitro antibacterial and antifungal activities, finding several compounds with potent antimicrobial activity (Karanth et al., 2018).

Anticancer Activity

  • Research by Ravinaik et al. (2021) involved designing and synthesizing substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Optical and Electrochemical Applications

  • In the realm of optoelectronics, derivatives of this compound have been used to enhance nonlinear optical limiting properties. Anandan et al. (2018) synthesized thiophene dyes demonstrating significant potential for applications in photonic or optoelectronic devices (Anandan et al., 2018).

Future Directions

The future directions for research on compounds similar to 2-Thiophen-2-yl-benzamide could involve further optimization towards the development of new anticancer agents . Additionally, more studies could be conducted to understand their mechanism of action and potential applications in different fields.

Properties

IUPAC Name

2-thiophen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVQJASFECRRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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